3-hydroxy-3-methyl-N-propylbutanamide
Description
3-Hydroxy-3-methyl-N-propylbutanamide (CAS: 951160-29-5) is a branched amide derivative characterized by a butanamide backbone substituted with a hydroxyl (-OH) and methyl (-CH₃) group at the third carbon, along with a propyl (-CH₂CH₂CH₃) group attached to the amide nitrogen. Its molecular formula is inferred to be C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-N-propylbutanamide |
InChI |
InChI=1S/C8H17NO2/c1-4-5-9-7(10)6-8(2,3)11/h11H,4-6H2,1-3H3,(H,9,10) |
InChI Key |
UZTIFMIKCLXPGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-methyl-N-propylbutanamide typically involves the reaction of 3-hydroxy-3-methylbutanoic acid with propylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Esterification: 3-Hydroxy-3-methylbutanoic acid is first converted to its corresponding ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Amidation: The ester is then reacted with propylamine under reflux conditions to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-N-propylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: 3-Methyl-N-propylbutanamide.
Reduction: 3-Hydroxy-3-methyl-N-propylbutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-methyl-N-propylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.
Industry: Used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-methyl-N-propylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Functional and Application-Based Differences
Lipophilicity and Bioavailability : The thiophene-substituted analogue (CAS 2034356-61-9 ) likely has higher membrane permeability due to its aromatic heterocycle, whereas the target compound’s hydroxyl group may reduce its logP value .
Steric and Electronic Effects : Compounds with bulky aromatic substituents (e.g., N-[3-(3-methoxyphenyl)-3-phenylpropyl]butanamide ) may exhibit stronger receptor-binding affinities but poorer metabolic stability compared to the simpler branched structure of this compound .
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